3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
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Overview
Description
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound that features a unique oxaborole ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxaborole ring imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acids with fluorinated aromatic compounds under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the aromatic ring. The oxaborole ring is then formed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxaborole ring to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The oxaborole ring can form stable complexes with enzymes, inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-(trifluoromethyl)benzamide
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
Uniqueness
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural feature imparts distinct chemical properties and biological activities, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H10BFO4 |
---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-(4-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
GDJQYSUDDWZBQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2CO1)F)CCC(=O)O)O |
Origin of Product |
United States |
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